molecular formula C8H6F3IO B15205671 2-Iodo-3-(trifluoromethyl)benzyl alcohol

2-Iodo-3-(trifluoromethyl)benzyl alcohol

Cat. No.: B15205671
M. Wt: 302.03 g/mol
InChI Key: BJDHHLKZNGHXDY-UHFFFAOYSA-N
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Description

2-Iodo-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6F3IO. It is a benzyl alcohol derivative, characterized by the presence of iodine and trifluoromethyl groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-(trifluoromethyl)benzyl alcohol can be achieved through several methods. One common approach involves the iodination of 3-(trifluoromethyl)benzyl alcohol using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Iodo-3-(trifluoromethyl)benzyl alcohol depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-(trifluoromethyl)benzyl alcohol
  • 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
  • 2-(Trifluoromethyl)benzyl alcohol

Comparison

Compared to similar compounds, 2-Iodo-3-(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring. This unique arrangement can influence the compound’s reactivity and interaction with other molecules, making it particularly useful in certain synthetic and biological applications .

Properties

Molecular Formula

C8H6F3IO

Molecular Weight

302.03 g/mol

IUPAC Name

[2-iodo-3-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-3,13H,4H2

InChI Key

BJDHHLKZNGHXDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)I)CO

Origin of Product

United States

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